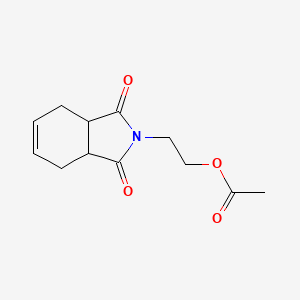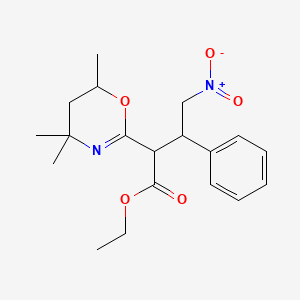
2-Allyl-2-ethyl-1,3-propanediol dicarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Allyl-2-ethyl-1,3-propanediol dicarbamate is an organic compound with the molecular formula C10H18N2O4. It contains 34 atoms, including 18 hydrogen atoms, 10 carbon atoms, 2 nitrogen atoms, and 4 oxygen atoms
Méthodes De Préparation
The synthesis of 2-Allyl-2-ethyl-1,3-propanediol dicarbamate involves the reaction of 2-allyl-2-ethyl-1,3-propanediol with carbamoyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the dicarbamate ester. The reaction is carried out at low temperatures to ensure the stability of the intermediate products .
Industrial production methods for this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
2-Allyl-2-ethyl-1,3-propanediol dicarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Common reagents and conditions used in these reactions include solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-Allyl-2-ethyl-1,3-propanediol dicarbamate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is being conducted to explore its potential therapeutic applications, such as its use as a muscle relaxant or anticonvulsant.
Industry: It is used in the production of polymers, resins, and other industrial materials
Mécanisme D'action
The mechanism of action of 2-Allyl-2-ethyl-1,3-propanediol dicarbamate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to receptors or enzymes, leading to changes in cellular signaling and metabolic processes. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may modulate neurotransmitter release and inhibit certain enzymatic activities .
Comparaison Avec Des Composés Similaires
2-Allyl-2-ethyl-1,3-propanediol dicarbamate can be compared with other similar compounds, such as:
2-Methyl-2-propyl-1,3-propanediol dicarbamate: Known for its muscle relaxant properties, this compound has a similar structure but different substituents, leading to variations in its biological activity.
N-ethyl-2-methyl-2-propyl-1,3-propanediol dicarbamate: Another analog with distinct pharmacological effects, often used as a reference compound in research studies.
The uniqueness of this compound lies in its specific substituents, which confer unique chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
25451-39-2 |
|---|---|
Formule moléculaire |
C10H18N2O4 |
Poids moléculaire |
230.26 g/mol |
Nom IUPAC |
[2-(carbamoyloxymethyl)-2-ethylpent-4-enyl] carbamate |
InChI |
InChI=1S/C10H18N2O4/c1-3-5-10(4-2,6-15-8(11)13)7-16-9(12)14/h3H,1,4-7H2,2H3,(H2,11,13)(H2,12,14) |
Clé InChI |
AXYPOSIIISLXQT-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC=C)(COC(=O)N)COC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


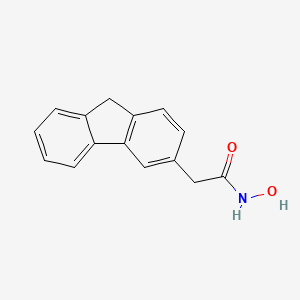

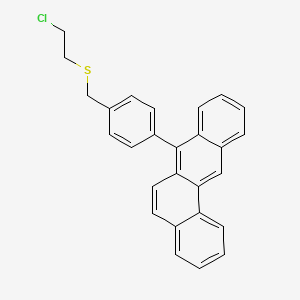
![1,4-Butanedione, 1,4-bis([1,1'-biphenyl]-4-yl)-](/img/structure/B14695215.png)

![6-methoxy-1,9,11-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),4,6,9-tetraen-2-one](/img/structure/B14695238.png)
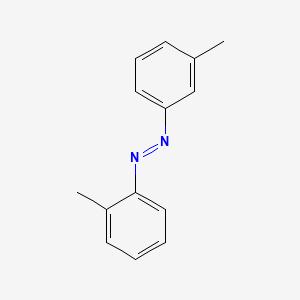
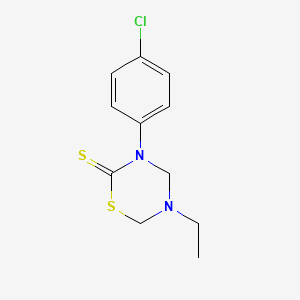

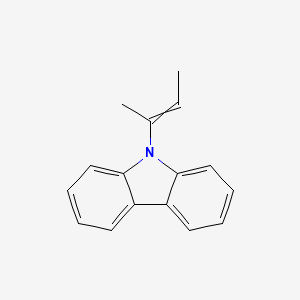
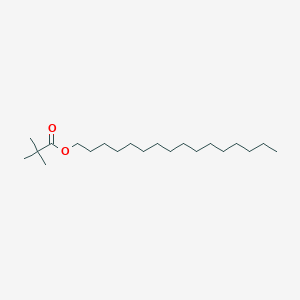
![3-Oxa-7-azatricyclo[3.3.3.01,5]undecane-6,8-dione](/img/structure/B14695272.png)
